![molecular formula C15H12N2O4S2 B2741548 N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide CAS No. 861208-03-9](/img/structure/B2741548.png)
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide is a synthetic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a furan ring, and a methylsulfonylphenyl group, which contributes to its distinctive chemical properties and biological activities.
作用机制
Target of Action
It’s known that thiazole and sulfonamide groups, which are part of this compound, have known antibacterial activity .
Mode of Action
It’s suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide . This suggests that the compound may interact with its targets in a unique way, leading to changes that result in its antibacterial activity.
Biochemical Pathways
Compounds with similar structures have been shown to have antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
The compound has been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth.
生化分析
Biochemical Properties
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has been found to have antibacterial activity . It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis . The nature of these interactions is complex and involves both the thiazole and sulfonamide groups present in the compound .
Cellular Effects
This compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It influences cell function by disrupting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules involved in bacterial cell wall synthesis . This can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound displays potent antibacterial activity, suggesting that it may have long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methylsulfonyl chloride reacts with a phenylamine derivative.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 2-bromoacetophenone derivative.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles like amines or thiols replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols from carbonyls)
Substitution: Substituted aromatic compounds
科学研究应用
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It has shown activity against strains of bacteria and may inhibit enzymes like cyclooxygenase (COX).
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities, similar to N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide.
Thiazole derivatives: Compounds containing the thiazole ring often show diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
属性
IUPAC Name |
N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMTUDXDDZXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
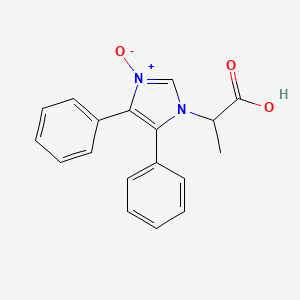
![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)
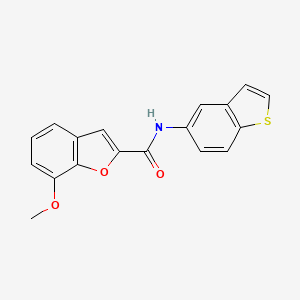
![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)
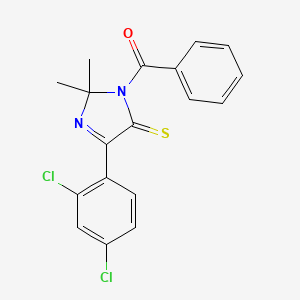
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)
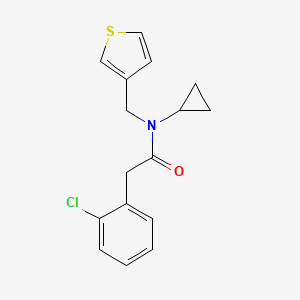
![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
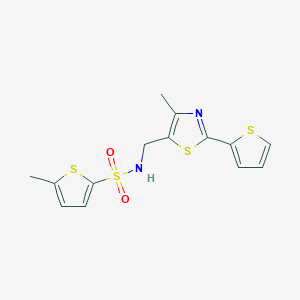
![N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide](/img/structure/B2741484.png)
![1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2741485.png)
![3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2741486.png)
![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
